2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide
CAS No.:
Cat. No.: VC15331058
Molecular Formula: C20H18ClN3O5S2
Molecular Weight: 480.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H18ClN3O5S2 |
|---|---|
| Molecular Weight | 480.0 g/mol |
| IUPAC Name | 2-[[5-(3-chloro-4-methoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C20H18ClN3O5S2/c1-12-3-5-13(6-4-12)23-18(25)11-30-20-22-10-17(19(26)24-20)31(27,28)14-7-8-16(29-2)15(21)9-14/h3-10H,11H2,1-2H3,(H,23,25)(H,22,24,26) |
| Standard InChI Key | IBPOZHGAJZFRAU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC(=C(C=C3)OC)Cl |
Introduction
Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₁₈ClN₃O₅S₂ |
| Molecular Weight | 480.0 g/mol |
| IUPAC Name | 2-[[5-(3-chloro-4-methoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
| InChIKey | IBPOZHGAJZFRAU-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC(=C(C=C3)OC)Cl |
Key Structural Elements
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Pyrimidinone Core: A six-membered ring with a keto group at position 6, contributing to hydrogen-bonding potential.
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Sulfonyl Group: Attached to a 3-chloro-4-methoxyphenyl substituent, enhancing lipophilicity and electronic interactions.
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Sulfanyl Linkage: Connects the pyrimidinone to the acetamide moiety, enabling flexibility in molecular conformation.
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4-Methylphenyl Acetamide: A lipophilic side chain that may influence receptor-binding affinity.
Synthetic Pathway
The synthesis typically involves:
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Cyclization: Formation of the pyrimidinone ring via condensation reactions.
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Sulfonylation: Introduction of the sulfonyl group using sulfonyl chlorides.
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Sulfanyl Coupling: Incorporation of the sulfanyl linkage through nucleophilic substitution.
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Acetamide Formation: Reaction of the amine group with acetyl chloride or anhydride.
Critical Reaction Conditions:
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Temperature control to prevent side reactions.
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Solvent selection (e.g., DMF, THF) for optimal solubility.
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Purification via recrystallization or chromatography.
Reactivity Profile
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Electrophilic Aromatic Substitution: The sulfonyl group directs electrophiles to specific positions on the phenyl ring.
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Hydrolysis Sensitivity: The acetamide bond may hydrolyze under acidic or basic conditions.
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Redox Reactions: The sulfanyl group can participate in oxidation or reduction processes.
Biological Activity and Research Findings
| Application | Rationale |
|---|---|
| Antibacterial Agents | Sulfonamide derivatives often inhibit bacterial enzymes (e.g., dihydropteroate synthase). |
| Anti-inflammatory | Sulfonyl groups may modulate inflammatory pathways via covalent interactions. |
| Cancer Therapeutics | Structural analogs have shown enzyme inhibition in oncology research. |
Mechanistic Insights
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Target Interactions: Hypothetical binding to enzymes like COX-2 or kinases, leveraging the sulfonyl group for covalent binding.
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Structure-Activity Relationship (SAR):
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Halogen Effects: Chlorine enhances lipophilicity and electronic withdrawal.
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Methoxy Group: Electron-donating effects stabilize the sulfonyl group.
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4-Methylphenyl: Increases steric bulk for receptor selectivity.
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Research Gaps and Challenges
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Limited In Vivo Data: No reported pharmacokinetic or toxicity studies.
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Selectivity Concerns: Potential off-target effects due to the sulfonamide group.
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Synthetic Complexity: Multi-step synthesis may hinder large-scale production.
Comparative Analysis with Structural Analogues
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